molecular formula C31H32O15 B1250196 Procumbenoside A

Procumbenoside A

Cat. No. B1250196
M. Wt: 644.6 g/mol
InChI Key: HBUCXSOGVZJQHH-RMTLSDLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Procumbenoside A is a natural product found in Garcinia subelliptica with data available.

Scientific Research Applications

1. Anti-Cancer Effects

Procumbenoside A, a lignan glycoside isolated from the plant Justicia procumbens, has been studied for its potent cytotoxic effects against a range of cancer cells. The compound is found to have significant cytotoxicity, particularly towards certain types of cancer cells. Additionally, compounds closely related to Procumbenoside A have shown to enhance tumor necrosis factor-alpha (TNF-alpha) generation, indicating potential use in cancer treatment and immunomodulatory therapies (Day et al., 2002).

2. Biological Activities

Studies have explored the broader biological activities of plants containing Procumbenoside A. Gynura procumbens, a related species, exhibits various pharmacological actions such as antihypertensive, cardioprotective, antihyperglycemic, anticancer, antimicrobial, antioxidant, organ protective, and anti-inflammatory activities. These findings suggest that compounds like Procumbenoside A, present in such plants, might contribute significantly to these effects (Tan et al., 2016).

3. Phytochemical Analysis

Research has identified Procumbenoside A among several new lignan glycosides in Justicia procumbens, indicating a rich diversity of potentially bioactive compounds in this species. This expands the scope of research into the phytochemical properties and possible therapeutic uses of these compounds (Jin et al., 2017).

4. Antiplatelet Effects

Studies also reveal that related compounds of Procumbenoside A demonstrate significant antiplatelet effects. This suggests a potential role for these compounds in cardiovascular health, particularly in the prevention and treatment of thrombotic disorders (Weng et al., 2004).

properties

Product Name

Procumbenoside A

Molecular Formula

C31H32O15

Molecular Weight

644.6 g/mol

IUPAC Name

9-(1,3-benzodioxol-5-yl)-4-[(2S,3R,4R)-4-hydroxy-4-(hydroxymethyl)-3-[(2R,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxolan-2-yl]oxy-6,7-dimethoxy-3H-benzo[f][2]benzofuran-1-one

InChI

InChI=1S/C31H32O15/c1-38-19-6-14-15(7-20(19)39-2)26(16-8-40-28(36)23(16)22(14)13-3-4-18-21(5-13)44-12-43-18)45-30-27(31(37,10-32)11-42-30)46-29-25(35)24(34)17(33)9-41-29/h3-7,17,24-25,27,29-30,32-35,37H,8-12H2,1-2H3/t17-,24-,25+,27+,29-,30+,31-/m1/s1

InChI Key

HBUCXSOGVZJQHH-RMTLSDLPSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=C3C(=C2O[C@H]4[C@@H]([C@](CO4)(CO)O)O[C@@H]5[C@H]([C@@H]([C@@H](CO5)O)O)O)COC3=O)C6=CC7=C(C=C6)OCO7)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C3C(=C2OC4C(C(CO4)(CO)O)OC5C(C(C(CO5)O)O)O)COC3=O)C6=CC7=C(C=C6)OCO7)OC

synonyms

4-O-alpha-L-arabinopyranosyl-(1'''-2'')-beta-D-apiofuranosyldiphyllin
procumbenoside A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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